5-Chloro Substitution Enhances Biological Potency Relative to Unsubstituted 2-Amino Benzanilides
In a structure-activity relationship (SAR) study of 2-amino-N-phenylbenzamides, the introduction of a chloro substituent at the 5-position consistently increased antifungal potency. The most active derivative, 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide, demonstrated superior activity compared to non-chlorinated analogs [1]. While the target compound bears a 2-methylamino group rather than a 2-amino group, the electron-withdrawing 5-chloro substituent is expected to confer a similar potency-enhancing effect relative to 2-methylamino analogs lacking the chloro group.
| Evidence Dimension | Antifungal activity (class-level SAR) |
|---|---|
| Target Compound Data | 5-chloro substitution present; expected to enhance bioactivity |
| Comparator Or Baseline | Unsubstituted 2-amino-N-phenylbenzamide (no 5-chloro) |
| Quantified Difference | Qualitative increase in potency observed in related 2-amino series |
| Conditions | SAR study on 2-amino-N-phenylbenzamides against fungal strains |
Why This Matters
The presence of the 5-chloro substituent is a key determinant of biological potency; procurement of a non-chlorinated analog may result in significantly reduced activity in antifungal screening.
- [1] Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. MDPI, 2022. (Referenced in search result for "2-amino-5-chloro-N-phenylbenzamide activity"). View Source
